molecular formula C15H11BrFNO4 B2465590 5-Bromo-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287318-80-1

5-Bromo-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2465590
CAS RN: 2287318-80-1
M. Wt: 368.158
InChI Key: FSAHBKKVFLDHMD-UHFFFAOYSA-N
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Description

“5-Bromo-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid” is a complex organic compound. It contains functional groups such as bromo, fluoro, phenylmethoxycarbonylamino, and carboxylic acid. These functional groups suggest that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromo and fluoro groups (possibly through electrophilic aromatic substitution), the formation of the phenylmethoxycarbonylamino group (possibly through a reaction with a suitable amine and a phenylmethoxycarbonyl chloride), and the introduction of the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid part of the molecule), with bromo and fluoro substituents at the 5 and 3 positions, respectively. The 2 position would be substituted with a phenylmethoxycarbonylamino group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo, fluoro, and carboxylic acid groups, and the electron-donating nature of the phenylmethoxycarbonylamino group. This could make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the bromo and fluoro groups could increase its density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it is designed to interact with .

Safety and Hazards

As with any chemical compound, handling “5-Bromo-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid” would require appropriate safety precautions. This could include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

properties

IUPAC Name

5-bromo-3-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO4/c16-10-6-11(14(19)20)13(12(17)7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAHBKKVFLDHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-5-bromo-3-fluorobenzoic acid

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